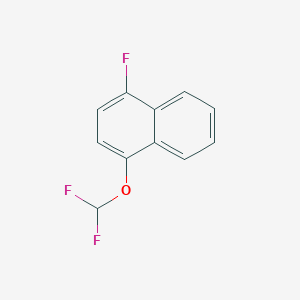

1-(Difluoromethoxy)-4-fluoronaphthalene

CAS No.:

Cat. No.: VC15971486

Molecular Formula: C11H7F3O

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F3O |

|---|---|

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-4-fluoronaphthalene |

| Standard InChI | InChI=1S/C11H7F3O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |

| Standard InChI Key | AAKVIVBOTRBKSX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)OC(F)F |

Introduction

1-(Difluoromethoxy)-4-fluoronaphthalene is a fluorinated aromatic compound belonging to the class of naphthalene derivatives. It features a naphthalene backbone with a difluoromethoxy group and a fluorine atom attached to the aromatic ring, making it a unique organofluorine compound. This compound is notable for its potential applications in pharmaceuticals and materials science due to its distinct electronic properties and reactivity.

Synthesis Methods

The synthesis of 1-(Difluoromethoxy)-4-fluoronaphthalene typically involves substitution reactions of naphthalene derivatives with fluorinated reagents. Specific patents and scientific literature detail its synthesis, highlighting its relevance in advanced chemical research.

Applications and Research Findings

1-(Difluoromethoxy)-4-fluoronaphthalene has potential applications in various fields due to its unique structural features. It is studied for its interactions with biological systems and other chemicals, which may lead to novel pharmacological properties. Fluorinated compounds like this are frequently investigated for their roles in pharmaceuticals and materials science.

Comparison with Similar Compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Fluoronaphthalene | Single fluorine on naphthalene | Simpler structure; used as a solvent and reagent |

| 2-Fluoronaphthalene | Fluorine at position 2 on naphthalene | Different reactivity patterns due to positional isomerism |

| Difluorobenzene | Two fluorines on benzene | Higher stability; used in industrial applications |

| 1,3-Difluoronaphthalene | Two fluorines at positions 1 and 3 | Altered electronic properties; potential use in electronics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume